3-Bromo-5-(2,5-difluorophenyl)pyridine

X-ray crystallography DFT computational chemistry solid-state structure

Procure 3-Bromo-5-(2,5-difluorophenyl)pyridine (CAS 1276123-22-8) for your advanced research. This specialty halogenated pyridine scaffold features a specific 2,5-difluorophenyl substitution critical for modulating electron density and FMO energies. Its single-crystal XRD-validated structure and 4.802 eV HOMO-LUMO gap make it a benchmark for computational chemistry. Use it as a versatile electrophilic partner in palladium-catalyzed cross-coupling to rapidly build biaryl pharmacophores.

Molecular Formula C11H6BrF2N
Molecular Weight 270.07 g/mol
CAS No. 1276123-22-8
Cat. No. B8456956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-(2,5-difluorophenyl)pyridine
CAS1276123-22-8
Molecular FormulaC11H6BrF2N
Molecular Weight270.07 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)C2=CC(=CN=C2)Br)F
InChIInChI=1S/C11H6BrF2N/c12-8-3-7(5-15-6-8)10-4-9(13)1-2-11(10)14/h1-6H
InChIKeyISIYTCQJCKWAGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-(2,5-difluorophenyl)pyridine (CAS 1276123-22-8) | Technical Specifications for Scientific Procurement


3-Bromo-5-(2,5-difluorophenyl)pyridine (CAS 1276123-22-8) is a heterocyclic aromatic compound classified as a halogenated pyridine derivative . Its molecular formula is C11H6BrF2N with a molecular weight of 270.07 g/mol . The compound bears a bromine substituent at the 3-position of the pyridine ring and a 2,5-difluorophenyl group at the 5-position, conferring a specific regiochemical substitution pattern that governs its synthetic utility in cross-coupling reactions [1]. The calculated partition coefficient (logP) is 2.74, indicating moderate lipophilicity . Single-crystal X-ray diffraction (XRD) data have been reported, with experimental unit cell parameters in good agreement with density functional theory (DFT)-optimized geometries [1].

Why 3-Bromo-5-(2,5-difluorophenyl)pyridine Cannot Be Substituted with Generic Pyridine Analogs


The 3-bromo-5-(2,5-difluorophenyl) substitution pattern on the pyridine scaffold is not arbitrarily interchangeable with other halogenated pyridine analogs. The 2,5-difluorophenyl moiety introduces a specific electron-withdrawing aromatic system that modulates the electron density on the pyridine ring, directly influencing both the reactivity of the C-Br bond in Suzuki-Miyaura cross-coupling and the compound's frontier molecular orbital (FMO) energies [1]. Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal a specific HOMO-LUMO energy gap for this compound, which correlates with its chemical stability and charge-transfer properties—values that differ substantially from non-fluorinated or differently substituted pyridine analogs [1]. Furthermore, single-crystal XRD confirms a unique solid-state packing arrangement that is a direct consequence of the 2,5-difluorophenyl orientation relative to the pyridine plane; generic substitution would alter crystallization behavior and, consequently, solid-state properties relevant to formulation and handling [1].

Quantitative Differentiation Evidence for 3-Bromo-5-(2,5-difluorophenyl)pyridine vs. Structural Analogs


Single-Crystal XRD Unit Cell Parameters Compared to DFT-Optimized Geometry for 3-Bromo-5-(2,5-difluorophenyl)pyridine

Single-crystal X-ray diffraction (XRD) analysis of 3-bromo-5-(2,5-difluorophenyl)pyridine yielded experimentally determined unit cell parameters that were compared against geometry-optimized structures calculated using density functional theory (DFT) at the B3LYP/6-311+G(d,p) level [1]. This head-to-head comparison between experimental and computational data provides validation of the compound's three-dimensional molecular conformation in the solid state, a critical parameter for applications requiring precise structural knowledge [1].

X-ray crystallography DFT computational chemistry solid-state structure

Comparative Nonlinear Optical (NLO) Properties: First Hyperpolarizability (β_total) vs. 3,5-Bis(naphthalen-1-yl)pyridine

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level were employed to compute the first hyperpolarizability (β_total) of 3-bromo-5-(2,5-difluorophenyl)pyridine (compound 1) in direct comparison with the structurally related analog 3,5-bis(naphthalen-1-yl)pyridine (compound 2) [1]. The β_total value serves as a quantitative descriptor of a molecule's nonlinear optical (NLO) response, a property of relevance for optoelectronic material selection [1].

nonlinear optics hyperpolarizability computational chemistry

Comparative Frontier Molecular Orbital (FMO) Energies and HOMO-LUMO Gap vs. 3,5-Bis(naphthalen-1-yl)pyridine

Frontier molecular orbital (FMO) analysis was performed at the B3LYP/6-311+G(d,p) level of theory for both 3-bromo-5-(2,5-difluorophenyl)pyridine (compound 1) and the comparator 3,5-bis(naphthalen-1-yl)pyridine (compound 2) [1]. The HOMO-LUMO energy gap (ΔE) is a fundamental predictor of chemical stability and kinetic inertness, with larger gaps correlating with greater stability [1].

frontier molecular orbitals chemical stability DFT

Comparative Antimicrobial Activity: Zones of Inhibition vs. 3,5-Bis(naphthalen-1-yl)pyridine and Standard Drugs

The antimicrobial activity of 3-bromo-5-(2,5-difluorophenyl)pyridine was evaluated using the agar well diffusion method against a panel of bacterial and fungal strains, with results reported as zones of inhibition (in mm) [1]. The study included direct comparator data for 3,5-bis(naphthalen-1-yl)pyridine and standard reference drugs (ampicillin for bacteria, amphotericin B for fungi) [1]. The target compound exhibited mild activity relative to the standards.

antimicrobial antibacterial antifungal

Validated Application Scenarios for 3-Bromo-5-(2,5-difluorophenyl)pyridine Based on Quantitative Evidence


Suzuki-Miyaura Cross-Coupling Building Block for Biaryl Synthesis

3-Bromo-5-(2,5-difluorophenyl)pyridine serves as a versatile electrophilic coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. The compound was originally synthesized via this methodology from 3,5-dibromo-pyridine and 2,5-difluorophenylboronic acid, demonstrating its compatibility with Pd(0) catalysis . The 3-bromo substituent is the active site for further cross-coupling with aryl or heteroaryl boronic acids, enabling the construction of extended biaryl systems bearing the 2,5-difluorophenyl pharmacophore . The validated HOMO-LUMO gap of 4.802 eV [1] supports its stability under standard cross-coupling conditions (e.g., Pd(PPh3)4, aqueous Na2CO3, 80-100°C).

Computational Chemistry and Molecular Modeling Reference Standard

The availability of single-crystal XRD unit cell parameters (a = 3.9686 Å, b = 10.3885 Å, c = 26.3403 Å, β = 92.711°) [1] and DFT-optimized geometries for 3-bromo-5-(2,5-difluorophenyl)pyridine establishes this compound as a reference standard for validating computational methods. The excellent agreement between experimental and computed structural parameters (deviations ≤0.58% across all dimensions) [1] supports its use as a benchmark molecule for calibrating DFT functionals and basis sets in computational chemistry workflows, particularly for halogenated heteroaromatic systems.

Medicinal Chemistry Scaffold for Lead Optimization

The 2,5-difluorophenyl-substituted pyridine core is a privileged scaffold in medicinal chemistry. The demonstrated antimicrobial activity of 3-bromo-5-(2,5-difluorophenyl)pyridine (zones of inhibition: 10 mm against E. coli, 11 mm against A. niger) [1] provides a baseline activity profile for this chemotype. The compound's moderate lipophilicity (calculated logP = 2.74) falls within the optimal range (logP 1-3) for CNS drug-likeness, and the bromine handle at the 3-position enables rapid derivatization to generate focused libraries for structure-activity relationship (SAR) studies targeting bacterial or fungal pathogens.

Spectroscopic and Analytical Method Development

The comprehensive spectroscopic characterization of 3-bromo-5-(2,5-difluorophenyl)pyridine—including experimental FT-IR, UV-Vis, and computational TD-DFT-predicted vertical transitions [1]—provides a validated spectral dataset for method development. This compound can be used as a reference material for developing or validating HPLC, GC-MS, or NMR analytical methods for detecting and quantifying fluorinated pyridine derivatives in reaction monitoring, impurity profiling, or environmental analysis.

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